molecular formula C6H5ClN2 B593178 2-Chloro-4-ethenylpyrimidine CAS No. 131467-02-2

2-Chloro-4-ethenylpyrimidine

Cat. No. B593178
CAS RN: 131467-02-2
M. Wt: 140.57
InChI Key: DYNFGCFGPTZBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethenylpyrimidine is a chemical compound with the CAS Number: 131467-02-2 . It has a molecular weight of 140.57 and its IUPAC name is 2-chloro-4-vinylpyrimidine . The compound is in liquid form .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-ethenylpyrimidine are not available, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

2-Chloro-4-ethenylpyrimidine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

2-Chloro-4-ethenylpyrimidine: serves as a precursor in the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .

Development of NF-κB and AP-1 Inhibitors

This compound has been utilized in the creation of new derivatives that act as inhibitors of NF-κB and AP-1, which are transcription factors playing a crucial role in inflammatory and immune responses. The derivatives have shown efficacy in reducing IL-2 and IL-8 levels, which are important cytokines involved in inflammation .

Regioselective Synthesis of Pyrimidine Derivatives

2-Chloro-4-ethenylpyrimidine: is an excellent starting material for regioselective synthesis, allowing for the introduction of various functional groups into the pyrimidine ring. This process is crucial for creating compounds with specific biological activities and binding affinities .

Creation of Serotonin Receptor Affinity Compounds

The introduction of hydrophobic side chains to the pyrimidine ring, using compounds like 2-Chloro-4-ethenylpyrimidine , can enhance the binding affinity to serotonin (5-HT) receptor sites. This is significant for the development of drugs targeting neurological and psychological disorders .

Microwave-Assisted Synthesis of Anilinopyrimidines

2-Chloro-4-ethenylpyrimidine: can be used in microwave-assisted synthesis to produce a series of 2-anilinopyrimidines. This method is efficient and can be influenced by the substituents, affecting the reaction course and yield .

Nucleophilic Aromatic Substitution Reactions

Due to its structure, 2-Chloro-4-ethenylpyrimidine is a prime candidate for nucleophilic aromatic substitution reactions. This allows for the creation of a wide variety of pyrimidine derivatives, which are essential in pharmaceutical research and development .

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H302, H314, H318 . Precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, P501 .

Future Directions

While specific future directions for 2-Chloro-4-ethenylpyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-4-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNFGCFGPTZBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131467-02-2
Record name 2-chloro-4-ethenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-dichloropyrimidine (4.4 g, 29.5 mmol), potassium vinyltrifluoroborate (4.58 g, 32.5 mmol), PdCl2(dppf)-CH2Cl2 (1.21 g, 1.48 mmol) and triethylamine (4.12 mL, 29.5 mmol) in nPrOH (148 mL) was purged with nitrogen for 15 min, heated to 100° C. for 5 h, and then cooled to room temperature. The mixture was treated with water and extracted with EtOAc (×3). The combined organics were washed with brine, dried (sodium sulfate), filtered and concentrated, and purified by flash chromotography to afford 2-chloro-4-ethenylpyrimidine as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.56 (d, J=5.1, 1H), 7.21 (d, J=5.1, 1H), 6.70 (dd, J=10.6, 17.4, 1H), 6.57-6.51 (m, 1H), 5.79 (dd, J=0.8, 10.6, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloropyrimidine (4.4 g, 29.5 mmol), potassium vinyltrifluoroborate (4.58 g, 32.5 mmol), PdCl2 (dppf)-CH2Cl2 (1.21 g, 1.48 mmol) and triethylamine (4.12 mL, 29.5 mmol) in nPrOH (148 mL) was purged with nitrogen for 15 min, heated to 100° C. for 5 h, and cooled to room temperature. The mixture was treated with water and extracted with EtOAc (×3). The combined organics were washed with brine, dried (sodium sulfate), concentrated, and purified by flash chromotography to afford 2-chloro-4-ethenylpyrimidine as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.56 (d, J=5.1, 1H), 7.21 (d, J=5.1, 1H), 6.70 (dd, J=10.6, 17.4, 1H), 6.57-6.51 (m, 1H), 5.79 (dd, J=0.8, 10.6, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (dppf)-CH2Cl2
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.